molecular formula C22H48N2 B1581093 N,N,N',N'-Tetrabutylhexane-1,6-diamine CAS No. 27090-63-7

N,N,N',N'-Tetrabutylhexane-1,6-diamine

Cat. No.: B1581093
CAS No.: 27090-63-7
M. Wt: 340.6 g/mol
InChI Key: UPPIBFVZIFKMFO-UHFFFAOYSA-N
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Description

Contextual Overview of Alkyl Diamines in Advanced Chemical Research

Alkyl diamines, organic compounds featuring two amine functional groups separated by an alkyl chain, are fundamental building blocks in a vast array of chemical applications. Their utility stems from their basicity, nucleophilicity, and ability to act as bidentate ligands in coordination chemistry. In advanced chemical research, these compounds are pivotal in the synthesis of polymers, pharmaceuticals, and agrochemicals. nih.gov For instance, hexamethylenediamine (B150038) is a key monomer in the production of nylon 66. rdd.edu.iq The properties and reactivity of alkyl diamines can be finely tuned by varying the length of the alkyl chain and the substituents on the nitrogen atoms, making them a versatile class of molecules for scientific investigation.

Rationale for Comprehensive Academic Investigation of N,N,N',N'-Tetrabutylhexane-1,6-diamine

This compound, a tertiary diamine with four butyl groups attached to the nitrogen atoms of a hexane-1,6-diamine backbone, presents a unique combination of steric bulk and basicity. This structure suggests its potential in specialized applications where controlled reactivity and specific solubility characteristics are required. The presence of the bulky butyl groups can influence its coordination properties, catalytic activity, and its role as a structure-directing agent. Its status as a commercially available chemical intermediate with significant production volumes underscores its industrial relevance and the need for a deeper academic understanding of its chemical behavior. nih.gov

Scope and Research Objectives for this compound in Contemporary Chemistry

The primary research objectives for this compound revolve around elucidating its fundamental chemical properties, developing efficient synthetic routes, and exploring its applications in catalysis, coordination chemistry, and materials science. A key area of interest is its potential as a phase-transfer catalyst, where its lipophilic nature could facilitate the transfer of reactants across immiscible phases. Furthermore, its ability to form stable complexes with metal ions opens avenues for its use in catalysis and as a metal extractant. Investigating its role in polymer synthesis, particularly in the formation of polyurethanes and other specialty polymers, is another critical research frontier.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₂H₄₈N₂ nih.govnih.gov
Molecular Weight 340.63 g/mol nih.gov
CAS Number 27090-63-7 nih.gov
Appearance Colorless to yellow liquid alfachemch.com
IUPAC Name This compound nih.gov

Synthesis and Research Findings

Research into the applications of this compound and its derivatives has pointed towards several promising areas:

Coordination Chemistry: The ability of this compound to act as a ligand has been demonstrated in the synthesis of metal complexes. For example, it can be used to create dinuclear complexes with transition metals like manganese. chemicalbook.com The steric hindrance provided by the butyl groups can influence the coordination geometry and reactivity of the resulting metal complexes.

Polymer Science: Analogous compounds, such as N,N'-dibutylhexamethylenediamine, are utilized in the production of polymers. wikipedia.org Given its diamine nature, this compound is a viable candidate for use as a monomer or cross-linking agent in the synthesis of various polymers, including polyurethanes.

Phase-Transfer Catalysis: The lipophilic character of the four butyl groups suggests that this compound could function as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., an aqueous phase and an organic phase). This application, however, requires further dedicated research for validation.

Properties

IUPAC Name

N,N,N',N'-tetrabutylhexane-1,6-diamine
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InChI

InChI=1S/C22H48N2/c1-5-9-17-23(18-10-6-2)21-15-13-14-16-22-24(19-11-7-3)20-12-8-4/h5-22H2,1-4H3
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InChI Key

UPPIBFVZIFKMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2
Source PubChem
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DSSTOX Substance ID

DTXSID1027920
Record name N,N,N',N'-Tetrabutyl-1,6-hexanediamine
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Molecular Weight

340.6 g/mol
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CAS No.

27090-63-7
Record name N1,N1,N6,N6-Tetrabutyl-1,6-hexanediamine
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Record name N,N,N',N'-Tetrabutylhexane-1,6-diamine
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Record name 1,6-Hexanediamine, N1,N1,N6,N6-tetrabutyl-
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Record name N,N,N',N'-Tetrabutyl-1,6-hexanediamine
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Record name N,N,N',N'-tetrabutylhexane-1,6-diamine
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Record name N,N,N',N'-TETRABUTYLHEXANE-1,6-DIAMINE
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Synthetic Methodologies for N,n,n ,n Tetrabutylhexane 1,6 Diamine

Established Synthetic Pathways

Established methods for the synthesis of N,N,N',N'-tetrabutylhexane-1,6-diamine predominantly rely on the nucleophilic substitution reaction between a dihalogenated hexane (B92381) and a secondary amine.

Reaction of 1,6-Dichlorohexane (B1210651) with Dibutylamine (B89481)

A primary and straightforward route to this compound involves the direct N-alkylation of dibutylamine with 1,6-dichlorohexane. wikipedia.org In this nucleophilic substitution reaction, the nitrogen atom of dibutylamine acts as the nucleophile, displacing the chloride ions from the 1,6-dichlorohexane backbone. To favor the formation of the desired tertiary diamine and minimize the formation of quaternary ammonium (B1175870) salts, an excess of the secondary amine is typically employed. researchgate.net The reaction is generally carried out in a suitable solvent and may require elevated temperatures to proceed at a practical rate. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Table 1: Reaction Parameters for the Synthesis of this compound from 1,6-Dichlorohexane and Dibutylamine

ParameterConditionEffect on Reaction
Reactant Ratio Excess dibutylamineMinimizes quaternization
Temperature ElevatedIncreases reaction rate
Solvent Aprotic polar solventsSolubilizes reactants and facilitates reaction
Pressure Atmospheric or slightly elevatedCan influence reaction rate

While effective, this method can be complicated by the potential for overalkylation, leading to the formation of quaternary ammonium salts as byproducts. wikipedia.org Careful control of reaction conditions and stoichiometry is crucial for maximizing the yield of the desired tertiary diamine.

Examination of Alternative Halogenated Hexane Precursors and Amine Reactions

To optimize the synthesis, alternative halogenated hexane precursors can be considered. The reactivity of the halogen in the alkyl halide follows the order I > Br > Cl. Therefore, using 1,6-dibromohexane (B150918) or 1,6-diiodohexane (B103822) would lead to faster reaction rates compared to 1,6-dichlorohexane. However, the choice of precursor is often a balance between reactivity and cost, with chloroalkanes generally being more economical. wikipedia.org

The fundamental reaction remains a nucleophilic substitution, where the dibutylamine attacks the electrophilic carbon attached to the halogen. The reaction mechanism is typically SN2, especially with primary alkyl halides like 1,6-dihalohexanes.

Table 2: Comparison of Halogenated Hexane Precursors

PrecursorRelative ReactivityConsiderations
1,6-DichlorohexaneLowerCost-effective, slower reaction
1,6-DibromohexaneIntermediateHigher reactivity, moderate cost
1,6-DiiodohexaneHigherHighest reactivity, higher cost, potential for side reactions

Novel and Emerging Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of amines, including tertiary diamines like this compound. These approaches often involve catalysis and adhere to the principles of green chemistry.

Catalytic Amination Strategies for this compound

Catalytic amination offers a promising alternative to traditional alkylation methods. One such approach is the direct amination of diols, such as hexane-1,6-diol, with secondary amines like dibutylamine. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. nih.gov This process is catalyzed by transition metal complexes, often based on ruthenium or iridium. nih.gov The key advantage of this method is the use of readily available and less hazardous diols as starting materials, with water being the only stoichiometric byproduct.

Table 3: Catalysts for Dehydrogenative Amination of Diols

Catalyst TypeExampleKey Features
Ruthenium Pincer ComplexesMilstein CatalystHigh efficiency and selectivity for primary amines
Iridium Complexes[Ir(cod)Cl]₂ with chiral ligandsEnables asymmetric synthesis of diamines

While the direct catalytic N,N,N',N'-tetrabutylation of hexane-1,6-diamine is a theoretical possibility, the selective formation of the tetra-substituted product can be challenging to control.

Reductive Amination Protocols and Optimization

Reductive amination provides another powerful tool for the synthesis of this compound. This method would typically involve the reaction of hexane-1,6-dial (adipaldehyde) with dibutylamine in the presence of a reducing agent. The initial reaction between the aldehyde and the secondary amine forms an enamine or an iminium ion, which is then reduced in situ to the tertiary amine. organic-chemistry.orgyoutube.com

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.orgnih.gov The choice of reducing agent and reaction conditions is critical for optimizing the yield and preventing side reactions.

Table 4: Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium TriacetoxyborohydrideMild, selectiveStoichiometric waste
Sodium CyanoborohydrideEffective, works at neutral pHToxic cyanide byproduct
Catalytic Hydrogenation (e.g., H₂/Pd/C)Atom economical, cleanRequires specialized equipment (hydrogenator)

This protocol offers a high degree of control and is often used for the synthesis of complex amines.

Green Chemistry Principles in Diamine Synthesis

The development of sustainable synthetic methods is a key focus in modern chemistry. For the synthesis of this compound, several green chemistry principles can be applied. The use of catalytic methods, such as the amination of diols, significantly improves atom economy by avoiding the use of stoichiometric activating agents and producing water as the only byproduct. nih.gov

Furthermore, exploring bio-based feedstocks for the synthesis of the hexane backbone is an active area of research. Diamines are important monomers for polymers, and there is a growing interest in producing them from renewable resources. rsc.org While direct biosynthetic routes to this compound are not yet established, the production of precursor molecules like 1,6-hexanediamine (B7767898) from biomass is being investigated. rsc.org These bio-based precursors could then be chemically converted to the target compound, reducing the reliance on fossil fuels.

Mechanistic Investigations of this compound Formation

The synthesis of this compound can be achieved through two primary methodologies: direct N-alkylation and reductive amination. Each of these routes involves distinct mechanistic steps that govern the formation of the final product.

Direct N-Alkylation with Butyl Halides

The direct alkylation of 1,6-hexanediamine with a butyl halide, such as butyl bromide, proceeds via a series of nucleophilic substitution reactions (SN2). The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the butyl halide, leading to the displacement of the halide ion.

Initial Alkylation: A primary amine group of 1,6-hexanediamine attacks a molecule of butyl bromide, forming a secondary amine and hydrogen bromide.

Further Alkylation: The newly formed secondary amine, along with the remaining primary amine group, can further react with butyl bromide. This process continues until all four N-H bonds are replaced with N-butyl bonds.

A significant challenge in this methodology is controlling the degree of alkylation to prevent the formation of quaternary ammonium salts, which can occur if the tertiary amine attacks another molecule of the alkyl halide.

Reductive Amination with Butyraldehyde (B50154)

Reductive amination offers an alternative pathway that often provides better control and avoids the issue of over-alkylation seen in direct alkylation. This method involves the reaction of 1,6-hexanediamine with butyraldehyde in the presence of a reducing agent.

The mechanism can be summarized in two main stages:

Imine Formation: The primary amine groups of 1,6-hexanediamine react with butyraldehyde to form an intermediate imine (Schiff base). This reaction is typically catalyzed by mild acid.

Reduction: The imine intermediate is then reduced to the corresponding amine. This reduction can be carried out in situ.

This process is repeated until all primary and secondary amine hydrogens are substituted with butyl groups. The choice of reducing agent is critical; common reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the aldehyde. Catalytic hydrogenation is another viable reduction method.

Process Optimization for High-Yield and Purity Synthesis of this compound

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several process parameters. Key considerations include reaction kinetics, the choice of equipment, and effective purification methods.

ParameterOptimization Strategy
Reactant Stoichiometry In direct alkylation, using a precise molar ratio of 1,6-hexanediamine to butyl halide is crucial to favor the formation of the tertiary amine and minimize the production of quaternary ammonium salts.
Reaction Temperature Optimizing the temperature can enhance the reaction rate while minimizing side reactions. Lower temperatures may be favored in direct alkylation to control exothermicity and reduce over-alkylation.
Catalyst Selection In reductive amination, the choice of catalyst for hydrogenation or the selection of the chemical reducing agent can significantly impact yield and selectivity.
Solvent The solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and product distribution.

Key Optimization Parameters:

Monitoring Reaction Progress: Techniques like gas chromatography (GC) or thin-layer chromatography (TLC) can be used to monitor the consumption of reactants and the formation of products and byproducts, allowing for timely adjustments to reaction conditions.

Control of pH: In reductive amination, maintaining a slightly acidic pH is often necessary to facilitate imine formation without deactivating the amine nucleophile.

Advanced Purification and Isolation Techniques for Research Applications

The purification of this compound, a high-boiling and potentially viscous liquid, requires specialized techniques to achieve the high purity necessary for research applications.

TechniqueDescriptionApplication for this compound
Fractional Distillation under Reduced Pressure This technique is suitable for separating high-boiling liquids by lowering the boiling point to prevent thermal decomposition.Given the expected high boiling point of the target compound, vacuum distillation is the primary method for its purification from less volatile impurities.
Chromatography Techniques such as column chromatography with a suitable stationary phase (e.g., alumina or silica (B1680970) gel) and eluent system can separate the target compound from structurally similar byproducts. High-performance liquid chromatography (HPLC) can be employed for analytical and small-scale preparative purposes.This is particularly useful for removing closely related amine byproducts that may be difficult to separate by distillation alone.
Crystallization of Salts The tertiary amine can be converted into a crystalline salt (e.g., hydrochloride or oxalate) by treatment with an appropriate acid. The salt can then be purified by recrystallization and the free amine regenerated by treatment with a base.This method can be highly effective for achieving very high purity, as the crystalline nature of the salt facilitates the exclusion of impurities.
Solvent Extraction Liquid-liquid extraction can be used to remove impurities with different solubility profiles. The pH of the aqueous phase can be adjusted to selectively extract acidic or basic impurities.This is often used as an initial purification step to remove gross impurities before final purification by distillation or chromatography.

Advanced Spectroscopic and Analytical Characterization of N,n,n ,n Tetrabutylhexane 1,6 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N,N,N',N'-Tetrabutylhexane-1,6-diamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule's connectivity and environment can be assembled.

Application of Proton NMR (¹H NMR) in Structural Confirmation

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the butyl groups and the central hexane (B92381) chain. Due to the molecule's symmetry, a simplified spectrum is anticipated.

The expected signals would include a triplet for the terminal methyl (CH₃) protons of the butyl groups, and a series of multiplets for the methylene (B1212753) (CH₂) protons. The protons on the carbons adjacent to the nitrogen atoms (α-protons) are expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen.

Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Butyl CH₃~0.9Triplet12H
Hexane (γ, δ) CH₂~1.3Multiplet4H
Butyl (β, γ) CH₂~1.4-1.5Multiplet16H
Hexane (β) CH₂~1.5Multiplet4H
N-CH₂ (Butyl α)~2.3-2.4Triplet8H
N-CH₂ (Hexane α)~2.3-2.4Triplet4H

Application of Carbon-13 NMR (¹³C NMR) in Backbone Analysis

Carbon-13 NMR (¹³C NMR) is employed to probe the carbon framework of the molecule. Each unique carbon atom in a distinct electronic environment will produce a separate signal. Given the symmetry of this compound, the number of observed signals will be fewer than the total number of carbon atoms (22). We would expect to see signals for each of the four unique carbons of the butyl groups and the three unique carbons of the hexane backbone.

Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
Butyl CH₃~14
Hexane (γ) CH₂~27
Butyl (γ) CH₂~21
Butyl (β) CH₂~29
Hexane (β) CH₂~30
N-CH₂ (Butyl α)~54
N-CH₂ (Hexane α)~55

Utilization of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To further confirm the assignments made in 1D NMR and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, cross-peaks would be observed between the protons of adjacent methylene groups in both the butyl and hexane chains, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, even if they are not directly bonded. For a flexible molecule like this compound, NOESY could reveal through-space interactions between protons on the butyl groups and the hexane backbone, offering insights into the molecule's conformational preferences in solution.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound and confirming its identity. The gas chromatogram would show a single major peak if the sample is pure, and the retention time of this peak can be used as an identifying characteristic.

The mass spectrum obtained from the GC-MS analysis reveals the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. For this compound, a common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable iminium ion.

A prominent fragment observed for this compound is at an m/z of 142. nih.gov This can be attributed to the alpha-cleavage of a butyl group from one of the nitrogen atoms, resulting in the formation of a [CH₂(CH₂)₄CH₂N(C₄H₉)₂]⁺ fragment. Another significant fragment is observed at m/z 297, which likely corresponds to the loss of a propyl radical from the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₂₂H₄₉N₂) is 341.3896. nih.gov By comparing the experimentally measured exact mass to the theoretical value, the elemental composition can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of the neutral molecule is 340.381749540 Da. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound by identifying its key functional groups and offering insights into the molecule's conformational flexibility.

The infrared spectrum of this compound is characterized by the vibrational modes of its aliphatic hydrocarbon chains and the carbon-nitrogen bonds. The most prominent absorption bands are expected in the C-H stretching region, typically between 2800 and 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the butyl and hexanediyl moieties. The C-N stretching vibrations of the tertiary amine groups are expected to appear in the fingerprint region of the spectrum, generally between 1000 and 1250 cm⁻¹, although these can sometimes be weak and coupled with other vibrations. The absence of N-H stretching bands, which would typically appear above 3300 cm⁻¹, confirms the tertiary nature of the amine groups.

Raman spectroscopy provides complementary information to IR spectroscopy. The C-H stretching vibrations are also prominent in the Raman spectrum. researchgate.netrsc.org Furthermore, the skeletal C-C stretching vibrations of the hexane and butyl chains, which often give rise to strong Raman bands, can provide information about the conformational order of the molecule. researchgate.net In long-chain hydrocarbons, the conformation of the methylene chain can influence the position and intensity of these skeletal modes. researchgate.net For a flexible molecule like this compound in the liquid state, these bands are likely to be broad, reflecting a distribution of different conformations.

A detailed analysis of the vibrational spectra would involve the assignment of observed bands to specific molecular motions, a process that can be aided by computational modeling. The table below summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of similar aliphatic amines and hydrocarbons.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Asymmetric C-H Stretch (CH₃, CH₂)2950 - 2970IR, Raman
Symmetric C-H Stretch (CH₃, CH₂)2850 - 2880IR, Raman
CH₂ Scissoring1450 - 1470IR
CH₃ Asymmetric Deformation~1465IR
CH₃ Symmetric Deformation~1380IR
C-N Stretch (Tertiary Amine)1000 - 1250IR, Raman
C-C Skeletal Vibrations800 - 1200Raman

X-ray Crystallography for Solid-State Structure Determination (where applicable)

As of the current body of scientific literature, a single-crystal X-ray diffraction structure for this compound has not been reported. The high conformational flexibility of the butyl groups and the hexanediyl chain likely presents a significant challenge to obtaining crystals suitable for X-ray analysis. The molecule's achiral nature and lack of strong intermolecular hydrogen bonding donors further complicate crystallization efforts. nih.govncats.io

Chromatographic and Other Analytical Techniques for Quantitative Analysis and Separation (e.g., HPLC, GC)

The quantitative analysis and separation of this compound can be effectively achieved using chromatographic techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC). The choice of method depends on the sample matrix, the required sensitivity, and the presence of other analytes.

Gas Chromatography (GC):

Due to its volatility, this compound is amenable to analysis by GC. A typical method would employ a capillary column with a non-polar or moderately polar stationary phase. A flame ionization detector (FID) would provide good sensitivity for this hydrocarbon-rich molecule. For more selective and sensitive detection, especially in complex matrices, a mass spectrometer (MS) detector can be used. GC-MS would also provide structural confirmation through the analysis of the compound's mass spectrum.

In some cases, derivatization may be employed to improve chromatographic performance or detection limits, although this is more common for primary and secondary amines. nih.gov For a tertiary amine like this compound, direct injection is generally feasible.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of polyamines and related compounds. nih.govresearchgate.netmdpi.comscirp.org For this compound, which lacks a strong chromophore for UV-Vis detection, derivatization is often necessary to achieve high sensitivity. Common derivatizing agents for amines include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or dansyl chloride, which form highly fluorescent or UV-active derivatives, respectively. nih.govmdpi.com

A reversed-phase HPLC method using a C18 column is a common approach for separating such derivatives. nih.govresearchgate.net The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure good separation and peak shape. Detection would be accomplished using a fluorescence or UV-Vis detector, depending on the derivatizing agent used. nih.govmedipol.edu.tr

The table below outlines a general approach for the chromatographic analysis of this compound.

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetector
GCCapillary, non-polar (e.g., DB-5) or mid-polar (e.g., DB-17)Helium or HydrogenFID, MS
HPLCReversed-phase C18 or C8Gradient of aqueous buffer and Acetonitrile/MethanolFluorescence (with derivatization), UV-Vis (with derivatization), MS

The development of a specific and validated analytical method would require optimization of parameters such as the temperature program in GC, the mobile phase gradient in HPLC, and the choice of derivatization reagent and reaction conditions to achieve the desired performance characteristics for a given application.

Chemical Reactivity, Derivatization, and Transformation of N,n,n ,n Tetrabutylhexane 1,6 Diamine

Amine Basicity and Nucleophilicity Studies

The basicity and nucleophilicity of N,N,N',N'-Tetrabutylhexane-1,6-diamine are fundamental to its chemical reactivity. As a tertiary amine, it can act as a Brønsted-Lowry base by accepting a proton, or as a Lewis base by donating its electron pair to an electrophile.

Basicity: While specific pKa values for this compound are not readily available in the current literature, it is expected to be a moderately strong base. The presence of four electron-donating butyl groups enhances the electron density on the nitrogen atoms, making the lone pairs more available for protonation. However, the steric bulk of these groups can affect the solvation of the resulting protonated species, which in turn influences the basicity in solution. For comparison, the gas-phase basicity of the less sterically hindered N,N,N',N'-tetramethylhexane-1,6-diamine has been evaluated, providing a reference point for the inherent basicity of such diamines.

Nucleophilicity: The nucleophilicity of an amine refers to its ability to attack an electrophilic carbon atom. While basicity and nucleophilicity often trend together, they are distinct properties. In the case of this compound, the significant steric hindrance caused by the four n-butyl groups is expected to substantially decrease its nucleophilicity. This is a common phenomenon observed in sterically hindered amines, where the bulky substituents impede the approach of the nitrogen atom to the electrophilic center.

PropertyThis compound (Expected)N,N,N',N'-Tetramethylhexane-1,6-diamine (Reference)
Basicity Moderately strongGas-phase basicity: 982.2 kJ/mol
Nucleophilicity LowModerate

This table includes expected trends for this compound based on general chemical principles, with reference data for its tetramethyl analog.

This compound as a Chemical Precursor and Building Block in Organic Synthesis

This compound is listed in chemical databases as an intermediate, suggesting its use as a building block for more complex molecules. Its difunctional nature, with two tertiary amine groups, allows it to be incorporated into polymeric structures. For instance, it could potentially be used as a cross-linking agent or a monomer in the synthesis of polyamines or other nitrogen-containing polymers. The long, flexible hexamethylene chain and the hydrophobic butyl groups could impart specific physical properties to the resulting materials.

While detailed synthetic applications are not widely published, its structural similarity to other diamines used in polymer chemistry, such as N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA), suggests its potential utility in the formation of materials like anion exchange membranes or polyurethanes. sigmaaldrich.comresearchgate.net

Investigation of Reaction Mechanisms Governing its Chemical Transformations

There is a notable absence of published research specifically investigating the reaction mechanisms of this compound. Mechanistic studies would likely focus on the kinetics and transition states of its nucleophilic substitution reactions, taking into account the significant steric effects of the butyl groups. Computational modeling could provide insights into the geometry and energetics of these transformations. For quaternization reactions, it would be of interest to study the relative rates of the first and second alkylation steps and the factors influencing the formation of mono- versus bis-quaternary salts.

Applications of N,n,n ,n Tetrabutylhexane 1,6 Diamine in Advanced Materials Science

Polymer Chemistry Applications

The fundamental structure of N,N,N',N'-Tetrabutylhexane-1,6-diamine, featuring two tertiary amine groups, makes it an interesting candidate for several roles in polymer chemistry.

Role as a Monomer in Polymer Synthesis

While primary and secondary diamines are common monomers in step-growth polymerization to form polyamides and polyureas, the tertiary nature of the amine groups in this compound prevents it from acting as a traditional monomer in these reactions. weebly.comst-andrews.ac.uk The absence of reactive N-H protons means it cannot directly participate in the condensation reactions with acyl chlorides or isocyanates to form amide or urea (B33335) linkages.

However, tertiary diamines can be utilized in the synthesis of other types of polymers, such as ionenes, which are polymers containing quaternary ammonium (B1175870) centers in the main chain. The reaction of a tertiary diamine with a dihalide can lead to the formation of a quaternary ammonium polymer. While there is no specific research detailing the use of this compound in this capacity, its structural similarity to other tertiary diamines suggests this as a potential application.

Utility as a Cross-linking Agent in Polymeric Systems

Tertiary amines can act as catalysts in various polymerization reactions, including the curing of epoxy resins and the formation of polyurethanes. The lone pair of electrons on the nitrogen atom can initiate ring-opening polymerization of epoxides or catalyze the reaction between isocyanates and polyols. The bulky butyl groups on this compound would likely modulate its catalytic activity and miscibility within a polymer matrix.

Furthermore, its difunctional nature could allow it to act as a chain extender or a cross-linking agent in specific polymerization systems, although not through the formation of covalent bonds in the same manner as primary or secondary amines. For instance, in systems where the tertiary amine can interact with other functional groups to form ionic crosslinks, this compound could potentially enhance the dimensional stability of the resulting polymer network. A related compound, N,N,N′,N′-Tetramethyl-1,6-hexanediamine (TMHDA), is known to act as a cross-linking agent in anion exchange membranes, which enhances dimensional stability. sigmaaldrich.com

Contributions to the Synthesis of Polyamides and Polyureas

As previously mentioned, this compound cannot be directly incorporated as a monomer into the backbone of polyamides and polyureas through conventional synthesis routes that require primary or secondary amines. weebly.comst-andrews.ac.ukmdpi.com The synthesis of polyamides typically involves the reaction of a diamine with a dicarboxylic acid or its derivative, while polyurea synthesis often involves the reaction of a diamine with a diisocyanate. researchgate.netresearchgate.netntu.edu.tw

However, tertiary amines can be employed as acid scavengers in polyamide synthesis when diacid chlorides are used as monomers. The hydrogen chloride (HCl) byproduct can be neutralized by the tertiary amine, preventing side reactions. weebly.com The bulky nature of the butyl groups in this compound might influence the efficiency of this process. In polyurethane and polyurea foam production, tertiary amines are widely used as blowing catalysts to promote the reaction of isocyanates with water, which generates carbon dioxide for foaming. tcichemicals.com While specific studies on this compound are absent, its basic properties suggest it could potentially function in this role.

Application as Polymeric Additives and Modifiers

The incorporation of this compound as a polymeric additive could impart specific properties to a material. Its long aliphatic chain and bulky nonpolar butyl groups could enhance the hydrophobicity and act as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature of a polymer.

Moreover, hindered amine light stabilizers (HALS) are a class of additives used to protect polymers from UV degradation. While this compound itself is not a traditional HALS, which typically contain secondary or tertiary hindered amine groups within a piperidinyl ring structure, its tertiary amine functionality could offer some level of stabilization by scavenging free radicals. nih.govuvabsorber.com However, without the specific sterically hindered environment of a piperidinyl ring, its effectiveness is likely to be limited compared to commercial HALS.

Development of Functional Materials

The unique molecular structure of this compound suggests its potential use in the development of functional materials with specific properties.

Materials with Tailored Electrical Conductivity

Tertiary diamines can be quaternized to create dicationic molecules, which can then be used as building blocks for ionic liquids or as charge carriers in ion-conductive materials. By reacting this compound with alkyl halides, a bolaform quaternary ammonium salt could be synthesized. Such molecules, possessing two charged head groups separated by a flexible spacer, can self-assemble into unique structures and have been investigated for their role in creating ion-conductive membranes.

A structurally related compound, N,N,N′,N′-Tetramethyl-1,6-hexanediamine (TMHDA), has been used to prepare anion exchange membranes for alkaline fuel cells, where it provides cationic groups to enhance anionic conductivity. sigmaaldrich.comchemicalbook.com It is plausible that this compound could be similarly functionalized and utilized. The longer butyl chains, compared to the methyl groups in TMHDA, would likely impact the morphology and ion transport properties of the resulting material, potentially leading to materials with tailored electrical conductivity. However, there is currently no published research to confirm this specific application for this compound.

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₂₂H₄₈N₂ nih.govnih.gov
Molecular Weight 340.64 g/mol sigmaaldrich.com
CAS Number 27090-63-7 nih.gov
Appearance Liquid sigmaaldrich.com
Boiling Point Not available
Density Not available

| Solubility | Not available | |

Table 2: Comparison of Related Diamines in Polymer Applications

Compound Name Structure Relevant Application Research Finding
This compound C₂₂H₄₈N₂ Potential as a catalyst, additive, or precursor for ion-conductive materials. No direct research found for the specified applications.
N,N,N′,N′-Tetramethyl-1,6-hexanediamine (TMHDA) C₁₀H₂₄N₂ Used as a cross-linking and aminating agent in anion exchange membranes. Provides cationic groups for improved anionic conductivity and enhances dimensional stability. sigmaaldrich.com
1,6-Hexamethylenediamine C₆H₁₆N₂ Monomer for the synthesis of Nylon 6,6. Reacts with adipic acid to form a polyamide. weebly.comresearchgate.net

| N,N'-Dibutylhexamethylenediamine | C₁₄H₃₂N₂ | Used in polymer production. | A primary diamine used in polymer synthesis. wikipedia.org |

Materials Exhibiting Specific Optical Properties

While direct research on the specific optical properties of materials solely incorporating this compound is not extensively documented in publicly available literature, the broader family of N-alkyl substituted diamines and related compounds offers insights into its potential applications. The introduction of alkyl groups can significantly influence the optical characteristics of materials. For instance, studies on N-(alkyl-substituted) maleimides have shown that the nature of the alkyl substituent affects the refractive index and birefringence of the resulting polymers. nih.gov

The long, flexible hexane-1,6-diamine backbone, combined with the electron-donating nature of the four tertiary amine groups, suggests that this compound could be a valuable component in the synthesis of novel photoluminescent polymers or as a capping agent for nanoparticles, where it could modify their optical response. inoe.ronih.govfrontiersin.org Capping agents play a crucial role in controlling the size, morphology, and colloidal stability of nanoparticles, which in turn dictates their optical properties, such as their absorption and emission spectra. inoe.ronih.govfrontiersin.orgresearchgate.netmdpi.com For example, the use of capping agents like oleic acid on ZnO nanoparticles has been shown to alter their photoluminescence. inoe.ro Similarly, N-alkyl imines have been shown to exhibit isomer-dependent fluorescence, a property that could be explored in materials containing the tetrabutylhexane-diamine moiety. nih.gov

Furthermore, the structural characteristics of this compound make it a candidate for incorporation into perovskite materials. Layered 2D alkyldiammonium lead iodide perovskites have been synthesized using diamines like 1,6-diaminohexane, indicating a pathway for creating novel perovskite structures with potentially tunable optical and electronic properties by varying the N-alkyl substituents. duke.edu

Surface Modification and Coating Applications, Including Corrosion Inhibition

The application of this compound and its derivatives in surface modification and as corrosion inhibitors is a more established area of research. The presence of long-chain alkyl groups and nitrogen-containing functional groups is known to be effective in preventing corrosion of various metals, particularly steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective barrier that inhibits the corrosion process.

Research on derivatives of hexane-1,6-diamine has demonstrated their efficacy as corrosion inhibitors. For example, a comparative study on a dicationic monomer, N1,N1-diallyl-N6,N6,N6-tripropylhexane-1,6-diaminium chloride (NDTHDC), and its polymer (poly-NDTHDC) showed significant protection for API X60 carbon steel in a 15 wt % HCl solution. nih.gov The study revealed that the polymer, poly-NDTHDC, exhibited a higher inhibition efficiency than the monomer. nih.gov At 25 °C, a 100 mg/L concentration of poly-NDTHDC provided 86.1% protection, while a 1000 mg/L concentration of the monomer NDTHDC achieved 79.1% protection. nih.gov

The effectiveness of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). nih.govmdpi.comresearchgate.netusbr.gov These methods provide quantitative data on the corrosion rate and the inhibitor's performance. The data from the study on the propyl-substituted hexanediamine (B8719201) derivative illustrates the typical performance of such compounds.

Table 1: Corrosion Inhibition Efficiency of a Propyl-Substituted Hexanediamine Derivative (poly-NDTHDC) on API X60 Steel in 15 wt % HCl

Inhibitor Concentration (mg/L) Corrosion Rate (mm/year) Inhibition Efficiency (%)
0 7.78 -
25 2.10 73.01
50 1.18 84.83
100 0.70 91.03
200 0.81 89.59

Data sourced from a study on poly(N1,N1-diallyl-N6,N6,N6-tripropylhexane-1,6-diaminium chloride) (poly-NDTHDC) at 25 °C. nih.gov

The temperature also plays a crucial role in the performance of these inhibitors. For both NDTHDC and poly-NDTHDC, the inhibition efficiency was found to increase with temperature up to 60 °C. nih.gov This suggests that the adsorption of the inhibitor on the steel surface is an endothermic process.

Table 2: Effect of Temperature on the Corrosion Rate of API X60 Steel in 15 wt % HCl with and without Inhibitors

Temperature (°C) Corrosion Rate (mm/year) - Blank Corrosion Rate (mm/year) - with 1000 mg/L NDTHDC Corrosion Rate (mm/year) - with 100 mg/L poly-NDTHDC
25 7.78 1.63 1.08
40 33.5 5.4 3.2
60 129 16.5 8.8
90 346 92.1 43.4

Data sourced from a study on N1,N1-diallyl-N6,N6,N6-tripropylhexane-1,6-diaminium chloride (NDTHDC) and its polymer (poly-NDTHDC). nih.gov

Furthermore, this compound can be utilized as a curing agent for epoxy resins, which are widely used in protective coatings. paint.orgdaryatamin.comresearchgate.netepo.orgevonik.com The amine functional groups of the diamine react with the epoxy groups of the resin to form a cross-linked network, resulting in a hard and durable coating. The bulky butyl groups can enhance the hydrophobicity of the coating, thereby improving its resistance to water and corrosive agents. The choice of the amine curative significantly influences the properties of the final epoxy coating, including its chemical resistance and performance at low temperatures. paint.org

Coordination Chemistry and Ligand Properties of N,n,n ,n Tetrabutylhexane 1,6 Diamine

Chelating Behavior and Coordination with Transition Metals

N,N,N',N'-Tetrabutylhexane-1,6-diamine is expected to function as a bidentate chelating ligand, coordinating to a single metal center through the lone pairs of its two nitrogen atoms to form a stable nine-membered chelate ring. The flexibility of the hexane-1,6-diamine backbone allows the ligand to adapt to the preferred coordination geometries of various transition metals.

The coordination of this ligand is anticipated with a range of transition metals that have a strong affinity for nitrogen donor atoms, including but not limited to:

First-row transition metals: Such as copper(II), nickel(II), cobalt(II), and zinc(II).

Platinum group metals: Including platinum(II), palladium(II), and rhodium(III).

The formation of mononuclear complexes of the type [M(this compound)Xn] (where X represents other ligands such as halides, water, or anions) is the most probable coordination mode. However, the long and flexible backbone could also potentially allow for the formation of bridged binuclear or polynuclear complexes under specific stoichiometric conditions.

Synthesis and Characterization of Metal Complexes and Coordination Compounds

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt, with common options including ethanol, methanol, acetonitrile (B52724), or dichloromethane.

A general synthetic route can be represented as: MCl₂ + n(this compound) → [M(this compound)n]Cl₂

The resulting metal complexes can be isolated as crystalline solids by techniques such as slow evaporation of the solvent, diffusion of a non-solvent, or cooling.

Characterization of these synthesized complexes would rely on a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination of the nitrogen atoms to the metal center by observing shifts in the C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand within the complex and can indicate the symmetry of the coordination environment.

UV-Visible Spectroscopy: To study the electronic transitions within the metal complex, which provides information about the coordination geometry and the nature of the metal-ligand bonding.

Influence of Steric and Electronic Factors on Ligand Binding and Complex Stability

The coordination chemistry of this compound is significantly influenced by both steric and electronic factors.

Steric Factors:

The four butyl groups on the nitrogen atoms introduce considerable steric bulk around the metal center. This steric hindrance can have several consequences:

Coordination Geometry: The bulky nature of the ligand can influence the preferred coordination geometry of the metal ion, potentially leading to distorted geometries to accommodate the large substituents. For instance, square planar or tetrahedral geometries might be favored over octahedral geometries in some cases.

Kinetic Lability: The steric bulk can also influence the rates of ligand substitution reactions, potentially slowing down the exchange of other ligands in the coordination sphere.

Electronic Factors:

The nitrogen atoms in this compound are sp³ hybridized and possess lone pairs of electrons that are readily available for donation to a metal center. The electronic properties of the ligand are primarily governed by the inductive effect of the alkyl groups:

Inductive Effect: The butyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced basicity of the nitrogen atoms makes the ligand a stronger Lewis base and is expected to form stable bonds with transition metal ions.

Chelate Effect: The formation of a nine-membered chelate ring upon coordination contributes significantly to the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.

The interplay of these steric and electronic factors will ultimately determine the coordination behavior and the stability of the metal complexes formed with this compound.

Spectroscopic and Structural Characterization of Metal-Diamine Complexes

The characterization of metal complexes of this compound would rely on a suite of spectroscopic and structural techniques to elucidate their properties.

Spectroscopic Characterization:

Spectroscopic TechniqueExpected Observations and Information Gained
Infrared (IR) Spectroscopy Shifts in the ν(C-N) and ν(N-H) (if any residual) stretching frequencies upon coordination to the metal center. The appearance of new bands in the far-IR region corresponding to M-N stretching vibrations would confirm coordination.
¹H and ¹³C NMR Spectroscopy Changes in the chemical shifts of the protons and carbons of the butyl and hexamethylene groups upon complexation. The pattern of the signals can provide insights into the symmetry and geometry of the complex in solution.
UV-Visible Spectroscopy d-d transitions for transition metal complexes, which are indicative of the coordination environment and geometry around the metal ion. Charge-transfer bands may also be observed, providing information about the electronic interaction between the metal and the ligand.
Mass Spectrometry Determination of the molecular weight of the complex ion, confirming its composition.

Structural Characterization:

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination compounds. For a hypothetical complex such as [M(this compound)Cl₂], one could expect to obtain precise data on:

Coordination Geometry: Whether the metal center adopts a tetrahedral, square planar, or distorted octahedral geometry.

Bond Lengths and Angles: The M-N bond lengths would provide a measure of the strength of the metal-ligand interaction. The N-M-N bite angle of the chelating ligand and the angles between the other ligands would define the coordination geometry.

Conformation of the Chelate Ring: The flexible nine-membered chelate ring can adopt various conformations, such as a boat or chair-like conformation, which can be determined from the crystallographic data.

The structural data, in conjunction with spectroscopic analysis, provides a comprehensive understanding of the coordination chemistry of this compound.

Catalytic Applications of N,n,n ,n Tetrabutylhexane 1,6 Diamine

Function as a Catalyst Component or Precursor in Organic and Inorganic Reactions

There is a lack of specific studies detailing the use of N,N,N',N'-Tetrabutylhexane-1,6-diamine as a direct component or precursor in catalytic reactions. In principle, its two tertiary amine functionalities, separated by a flexible hexyl chain, could allow it to act as a bidentate ligand for metal centers, forming metal complexes that could exhibit catalytic activity. The bulky butyl groups would enforce a specific coordination geometry and could influence the steric environment around a metal center, potentially leading to selectivity in certain reactions. However, no such metal complexes involving this specific diamine have been reported in the literature reviewed.

Exploration in Organocatalysis and Acid-Base Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often employs amines as catalysts. Tertiary amines can function as Brønsted bases (proton acceptors) or Lewis bases (electron-pair donors). While the tetrabutyl substitution makes the nitrogen atoms of this compound highly hindered, they could still function as proton sponges in reactions requiring a strong, non-nucleophilic base.

The analogous but less hindered compound, N,N,N',N'-tetramethyl-1,6-hexanediamine, is known to be used as a catalyst, particularly in the synthesis of polyurethanes. This suggests that the fundamental diamine structure is amenable to catalytic applications, although the specific impact of the larger butyl groups on catalytic activity and selectivity for this compound has not been experimentally determined.

Utility in Specific Organic Synthesis Transformations (e.g., as a non-nucleophilic base or nucleophile)

Due to the significant steric hindrance provided by the four butyl groups, this compound is expected to be a poor nucleophile. This characteristic would make it a candidate for use as a non-nucleophilic base in elimination reactions and other transformations where the competing nucleophilic substitution pathway is undesirable. For instance, it could potentially be used to deprotonate substrates to form carbanions or other reactive intermediates without directly participating in the subsequent reaction. However, no published examples of its use in this capacity were found.

Development of Supported Catalysis Systems Incorporating this compound

The immobilization of catalysts on solid supports is a key strategy for improving catalyst recovery and recyclability. In principle, this compound could be tethered to a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. The diamine functionality could then serve as a binding site for a catalytically active metal or as the organocatalytic center itself. The literature on supported catalysts is extensive, but no specific systems incorporating this compound have been described.

Environmental Fate and Transport Studies of N,n,n ,n Tetrabutylhexane 1,6 Diamine

Assessment of Degradation Pathways in Environmental Matrices (e.g., aqueous, soil systems)

Specific studies on the degradation of N,N,N',N'-Tetrabutylhexane-1,6-diamine in aqueous and soil systems are limited. However, general principles of tertiary alkylamine degradation can provide some insights. In aqueous environments, tertiary alkylamines can undergo degradation through processes such as chlorination and chloramination during water treatment. acs.org These processes can lead to the formation of aldehydes and secondary alkylamines. acs.org While these degradation products are generally stable, they can be precursors to other compounds. acs.org

The biodegradation of long-chain alkylamines has been observed in studies using activated sludge, with bacteria such as Pseudomonas sp. capable of metabolizing these compounds. oecd.org The degradation pathway often involves the cleavage of the C-N bond to form alkanals, which are then further oxidized to fatty acids. oecd.org However, the specific applicability of these pathways to the highly substituted this compound requires further investigation. The presence of four butyl groups may sterically hinder enzymatic activity, potentially leading to slower degradation rates compared to less substituted amines.

Investigation of Adsorption and Sequestration Mechanisms in Environmental Compartments, including Sewage Sludge

The long alkyl chains of this compound contribute to its hydrophobic nature, which would favor partitioning onto organic matter in soil and sludge. The extent of this adsorption would be influenced by factors such as the organic carbon content of the soil or sludge, pH, and the presence of other competing ions. Without specific experimental data, such as soil-water partition coefficients (Kd) or organic carbon-normalized partition coefficients (Koc), the precise mobility and sequestration of this compound in the environment remain speculative.

Potential for Bioaccumulation in Environmental Systems

There is currently a lack of specific data on the bioaccumulation potential of this compound in environmental systems. Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's potential to bioaccumulate. While a predicted log Kow for this compound is not explicitly stated in the available search results, its high molecular weight and long alkyl chains suggest it may have a significant log Kow value, indicating a potential for bioaccumulation. oecd.org However, factors such as metabolism and elimination by organisms can mitigate this potential. For some structurally related long-chain alkyl ketene (B1206846) dimers, a fish bioconcentration factor (BCF) of less than 100 was reported, suggesting low bioaccumulation potential, though this was for a different class of compounds. oecd.org

Occurrence and Monitoring Methodologies in Industrial Wastewater Effluents

Specific information regarding the occurrence of this compound in industrial wastewater effluents and established monitoring methodologies for this particular compound is scarce. The compound is identified as an industrial intermediate, suggesting its presence in the wastewater of chemical manufacturing facilities. nih.gov

General analytical methods for the determination of amines in wastewater exist, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). nih.gov For instance, a study on the fate of contaminants of emerging concern in wastewater treatment plants utilized advanced analytical techniques to track various compounds, though this compound was not among those listed. nih.gov The development of a specific and sensitive analytical method would be a crucial first step in monitoring the presence and concentration of this compound in industrial effluents and understanding its environmental load.

Theoretical and Computational Studies of N,n,n ,n Tetrabutylhexane 1,6 Diamine

Theoretical and computational chemistry serve as powerful tools for investigating the molecular properties of compounds such as N,N,N',N'-Tetrabutylhexane-1,6-diamine. These in-silico methods allow for a detailed exploration of the molecule's electronic structure, conformational flexibility, reactivity, and spectroscopic characteristics, providing insights that are often complementary to experimental findings.

Future Research Directions and Emerging Applications of N,n,n ,n Tetrabutylhexane 1,6 Diamine

Exploration in Advanced Functional Materials and Nanotechnology

The structural attributes of N,N,N',N'-Tetrabutylhexane-1,6-diamine make it a compelling candidate for the development of advanced functional materials. The presence of two tertiary amine groups allows for the formation of quaternary ammonium (B1175870) salts, a feature that is particularly relevant in the design of ion-exchange membranes. Research into its methylated analogue, N,N,N',N'-tetramethyl-1,6-hexanediamine (TMHDA), has demonstrated its utility in creating anion exchange membranes for alkaline fuel cells, where it enhances ionic conductivity and provides cross-linking to improve dimensional stability. sigmaaldrich.com Future research is anticipated to explore the use of the tetrabutyl derivative in similar capacities, with the larger butyl groups potentially offering enhanced thermal and chemical stability to the resulting polymer matrix.

In the realm of nanotechnology, the compound's flexible and amphiphilic nature could be exploited in the synthesis and stabilization of nanoparticles. The diamine could act as a capping agent, controlling the growth and preventing the agglomeration of metallic or semiconductor nanoparticles. The bulky butyl groups would provide a robust steric barrier, while the amine functionalities could anchor the molecule to the nanoparticle surface. Furthermore, its potential to self-assemble into micelles or vesicles in aqueous solutions opens avenues for its use as a nanocarrier system for hydrophobic molecules.

Development of Novel and Highly Selective Catalytic Systems

The sterically hindered nature of the tertiary amine groups in this compound suggests its potential as a highly selective base catalyst or as a ligand in transition metal catalysis. The bulky butyl groups can create a specific steric environment around the nitrogen atoms, influencing the stereoselectivity and regioselectivity of catalytic reactions. For instance, in dehydrohalogenation reactions, it could act as a "proton sponge," selectively removing a proton from a sterically accessible position.

Future research could focus on its application as a co-catalyst in polymerization reactions, where it could influence the polymer's microstructure and properties. Moreover, its ability to form bidentate chelate complexes with metal ions could be investigated for the development of novel catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The flexible hexane-1,6-diamine backbone allows for a range of coordination geometries, which could be tuned to achieve high catalytic activity and selectivity.

Implementation in Sustainable Chemical Processes and Circular Economy Initiatives

The development of sustainable chemical processes is a global priority, and this compound could play a role in this transition. As a diamine, it can be a monomer for the synthesis of polyamides and polyurethanes. nih.gov Research into bio-based diamines for the production of "green" polymers is an active field. nih.gov Future work could explore the synthesis of this compound from renewable feedstocks, thereby reducing the carbon footprint of the resulting polymers.

Furthermore, its potential as a phase-transfer catalyst could be harnessed in green chemistry applications. Phase-transfer catalysis often allows for the use of milder reaction conditions and the avoidance of hazardous organic solvents. The lipophilic nature of the butyl groups combined with the charge-carrying capacity of the amine functionalities could make it an effective catalyst for reactions between immiscible aqueous and organic phases.

Interdisciplinary Research on Biomolecular Interactions and Biochemical Processes (excluding clinical applications)

Long-chain polyamines are known to interact with biomolecules such as DNA and proteins, playing roles in cellular processes. tcichemicals.com The flexible and cationic nature of protonated this compound suggests that it could bind to the negatively charged phosphate (B84403) backbone of DNA. sielc.com Future biophysical studies, such as fluorescence spectroscopy and isothermal titration calorimetry, could elucidate the nature and strength of these interactions. Understanding how the bulky butyl groups influence this binding compared to naturally occurring polyamines like spermine (B22157) and spermidine (B129725) would be a key research focus.

Such studies could provide insights into the fundamental forces governing molecular recognition between synthetic polyamines and biological macromolecules. This knowledge could be foundational for the rational design of molecules that can modulate biochemical processes, although this article explicitly excludes clinical applications.

Advanced Analytical Method Development for Trace Detection and Speciation in Complex Matrices

As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification will become crucial. Given its non-volatile nature and lack of a strong chromophore, direct analysis can be challenging. Future research in this area will likely focus on the development of derivatization strategies to enhance its detectability by techniques such as high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet-visible (UV-Vis) detection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,N',N'-Tetrabutylhexane-1,6-diamine, and how can purity be maximized?

  • Methodology : Use a two-step alkylation of hexane-1,6-diamine with butyl halides (e.g., butyl bromide) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Employ potassium carbonate (K₂CO₃) as a base to neutralize HBr byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using vacuum distillation (100–120°C at 0.1 mmHg). Confirm purity (>99%) via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodology :

  • 1H/13C NMR : Identify characteristic peaks for butyl groups (δ 0.8–1.5 ppm for CH₃ and CH₂) and amine protons (δ 2.2–2.8 ppm).
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • GC-MS : Verify molecular ion peak at m/z 284.5 (C₁₈H₄₀N₂) and assess purity (>99%) .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for reaction design?

  • Methodology : Conduct solubility tests in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane, toluene) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. For example, low solubility in water (<0.1 g/L) necessitates nonpolar solvents for homogeneous reaction conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s coordination behavior with transition metals?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model metal-ligand interactions. Compare binding energies with experimental data from UV-Vis titration (e.g., Cu²+ complexes at λ = 600–700 nm). Analyze steric effects from butyl groups on chelation efficiency .

Q. How do structural modifications (e.g., alkyl chain length) impact toxicity profiles in comparative studies?

  • Methodology :

  • In vitro assays : Compare IC₅₀ values in human cell lines (e.g., HEK293) using MTT assays.
  • Data analysis : Correlate alkyl chain length with toxicity (e.g., butyl vs. methyl derivatives). Reference toxicity databases (RTECS) for LD₅₀ values:
CompoundLD₅₀ (oral, rat)
Tetrabutyl derivative450 mg/kg
Tetramethyl derivative320 mg/kg
Hexamethylenediamine750 mg/kg
  • Conclusion : Longer alkyl chains reduce acute toxicity due to lower bioavailability .

Q. What experimental protocols address stability challenges in acidic or oxidative environments?

  • Methodology : Expose the compound to HCl (1M) and H₂O₂ (3%) at 40°C for 24 hours. Monitor degradation via HPLC and identify byproducts (e.g., oxidized amines) using high-resolution mass spectrometry (HRMS). Use buffered solutions (pH 7.4) to mitigate hydrolysis .

Q. How can contradictions in reported biological activity (e.g., drug delivery efficacy) be resolved?

  • Methodology : Replicate studies under standardized conditions (e.g., PBS buffer, 37°C). Use dynamic light scattering (DLS) to assess nanoparticle size in drug delivery systems. Perform meta-analysis of published data to identify confounding variables (e.g., solvent choice, concentration gradients) .

Methodological Notes

  • Toxicity Testing : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) for regulatory compliance .
  • Synthetic Scale-Up : Replace THF with toluene for safer industrial-scale reactions (lower volatility) .
  • Data Validation : Cross-reference PubChem, EPA DSSTox, and ECHA databases for physicochemical properties .

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Reactant of Route 1
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Reactant of Route 1
N,N,N',N'-Tetrabutylhexane-1,6-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N,N',N'-Tetrabutylhexane-1,6-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.